

(S)-CR8: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-CR8 is a potent and selective second-generation inhibitor of cyclin-dependent kinases (CDKs) derived from (R)-roscovitine.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of **(S)-CR8**. It details its mechanism of action as both a direct kinase inhibitor and a novel "molecular glue" degrader of cyclin K.[4][5][6] This document is intended to serve as a comprehensive resource for researchers in oncology, neurobiology, and drug development, providing detailed experimental methodologies and quantitative data to facilitate further investigation and application of this promising compound.

Discovery and Rationale

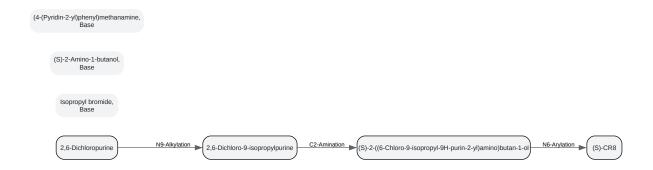
(S)-CR8 was developed through an extensive medicinal chemistry effort aimed at improving the potency and anti-cancer properties of the first-generation CDK inhibitor, (R)-roscovitine (seliciclib).[1][3] While roscovitine showed promise in clinical trials, the goal was to create analogues with enhanced activity. This led to the synthesis of a series of N6-substituted purine derivatives, culminating in the identification of CR8.[1][3] The (S)-enantiomer, (S)-CR8, was found to be a potent inducer of apoptotic cell death, exhibiting 50- to 200-fold greater potency compared to (R)-roscovitine in various cancer cell lines, despite only a modest 2- to 5-fold increase in direct kinase inhibition.[1][7][8] This significant enhancement in cell death-inducing activity suggested a potentially novel mechanism of action beyond simple CDK inhibition.[8]



Synthesis Pathway

The synthesis of **(S)-CR8** is based on the established chemistry for roscovitine and other 2,6,9-trisubstituted purines. The core of the synthesis involves the sequential substitution of a purine scaffold. While a detailed, step-by-step protocol for the industrial synthesis is proprietary, a plausible laboratory-scale synthesis can be outlined based on published literature. The key steps involve the construction of the substituted purine ring, followed by the introduction of the specific side chains at the C2, N9, and N6 positions.

A likely synthetic route starts with 2,6-dichloropurine. The N9 position is first alkylated with isopropyl bromide. Subsequently, the C2 chloro group is displaced by (S)-2-amino-1-butanol. The final and key step is the nucleophilic substitution of the C6 chloro group with the (4-(pyridin-2-yl)phenyl)methanamine side chain, which is characteristic of CR8.



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Caption: Plausible synthetic pathway for **(S)-CR8**.

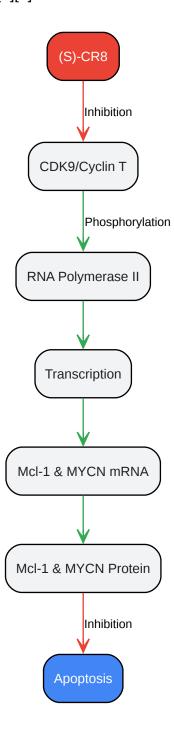
Mechanism of Action

(S)-CR8 exhibits a dual mechanism of action, functioning as both a potent ATP-competitive inhibitor of multiple CDKs and as a molecular glue that induces the degradation of cyclin K.



Cyclin-Dependent Kinase Inhibition

(S)-CR8 is a potent inhibitor of several key CDKs involved in cell cycle progression and transcription.[9][10] Its primary targets include CDK1, CDK2, CDK5, CDK7, and CDK9.[1][10] By inhibiting these kinases, **(S)-CR8** disrupts the cell cycle and can induce apoptosis.[11] A key downstream effect of CDK9 inhibition is the reduced phosphorylation of the C-terminal domain of RNA Polymerase II, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and the oncogene MYCN.[1][7][8]





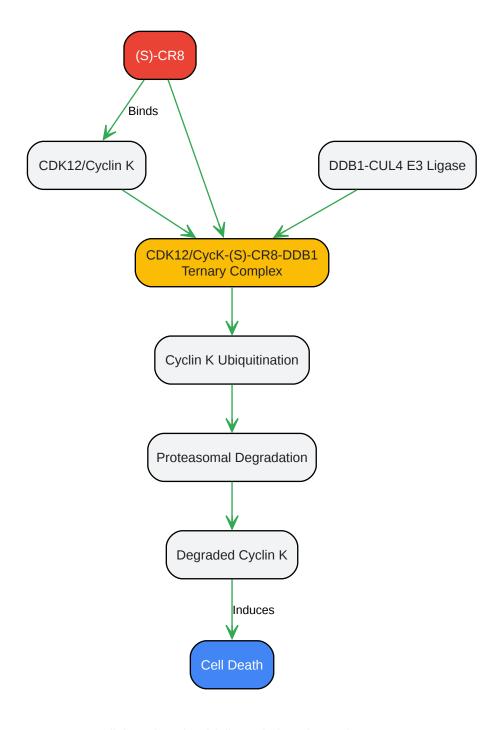
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Caption: **(S)-CR8** inhibits CDK9, leading to reduced transcription of anti-apoptotic proteins.

Molecular Glue-Mediated Degradation of Cyclin K

More recent studies have unveiled a novel mechanism of action for **(S)-CR8** as a "molecular glue".[4][5][6] **(S)-CR8** binds to the active site of CDK12, and a solvent-exposed pyridyl moiety on the CR8 molecule induces a new protein-protein interaction between CDK12 and DDB1, a component of the CUL4-DDB1 E3 ubiquitin ligase complex.[4][5][12] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of cyclin K, the regulatory partner of CDK12.[4][5] This degradation of cyclin K contributes significantly to the potent cytotoxic effects of **(S)-CR8**.[4][5][6]





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Caption: **(S)-CR8** acts as a molecular glue to induce the degradation of Cyclin K.

Quantitative Data

The biological activity of **(S)-CR8** has been quantified in various assays. The following tables summarize key inhibitory concentrations (IC50) for its effects on CDK activity and cell survival.



Table 1: (S)-CR8 IC50 Values for CDK Inhibition[9]

Kinase/Cyclin Complex	IC50 (μM)
CDK1/cyclin B	0.15
CDK2/cyclin A	0.080
CDK2/cyclin E	0.060
CDK5/p25	0.12
CDK9/cyclin T	0.11

Table 2: (S)-CR8 IC50 Values for Cell Survival in Neuroblastoma Cell Lines[7]

Cell Line	Average IC50 (μM)
SH-SY5Y	0.40
IMR-32	~0.4
SK-N-BE(2)	~0.3
LAN-5	~0.5

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **(S)-CR8**.

In Vitro Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to determine the IC50 of **(S)-CR8** against a specific CDK.





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Caption: Workflow for in vitro kinase inhibition assay.

Procedure:

 Prepare serial dilutions of (S)-CR8 in a suitable buffer (e.g., containing Tris-HCl, MgCl2, DTT).



- In a 96- or 384-well white plate, add the recombinant CDK/cyclin enzyme and its specific substrate.
- Add the (S)-CR8 dilutions or vehicle control (DMSO) to the wells.
- Pre-incubate at room temperature for 15-30 minutes.
- Initiate the kinase reaction by adding ATP at a concentration near the Km for the specific CDK.
- Incubate the reaction at 30°C for 60 minutes.
- Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®).
- · Measure luminescence using a plate reader.
- Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Viability (MTS) Assay

This colorimetric assay measures cell viability by assessing the metabolic activity of cells.

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
- Treat cells with serial dilutions of (S)-CR8 or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
- Add MTS reagent to each well.
- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.



Apoptosis Assays

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Procedure:

- Seed and treat cells with (S)-CR8 as described for the cell viability assay.
- Add a single Caspase-Glo® 3/7 Reagent to each well. This reagent contains a luminogenic substrate for caspase-3 and -7.
- Incubate at room temperature for 1-2 hours.
- Measure the luminescence, which is proportional to the amount of caspase activity.

Cleavage of PARP-1 by caspase-3 is a hallmark of apoptosis.

Procedure:

- Treat cells with (S)-CR8 and a vehicle control.
- Lyse the cells and determine the protein concentration.
- Separate 20-40 µg of protein per sample by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane and probe with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP-1.
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An
 increase in the 89 kDa band indicates apoptosis.

Conclusion



(S)-CR8 is a highly potent CDK inhibitor that has emerged from the optimization of roscovitine. Its dual mechanism of action, combining direct kinase inhibition with the induced degradation of cyclin K, makes it a powerful tool for cancer research and a promising candidate for therapeutic development. The detailed information provided in this guide is intended to support the scientific community in further exploring the potential of **(S)-CR8** in various disease models.

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